molecular formula C24H23NO2 B13128954 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole CAS No. 97073-53-5

5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole

Cat. No.: B13128954
CAS No.: 97073-53-5
M. Wt: 357.4 g/mol
InChI Key: WAVCHVOKLORIOO-UHFFFAOYSA-N
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Description

5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole: is a synthetic organic compound with the molecular formula C24H23NO2 It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of two benzyloxy groups at the 5 and 6 positions and two methyl groups at the 4 and 7 positions on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethylindole and benzyl bromide.

    Reaction Conditions: The reaction involves the alkylation of 4,7-dimethylindole with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology:

    Biological Probes: The compound can be used as a biological probe to study enzyme interactions and receptor binding due to its indole core structure.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its indole core structure. The benzyloxy groups may enhance its binding affinity and specificity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    5,6-Dibenzyloxyindole: Similar structure but lacks the methyl groups at the 4 and 7 positions.

    4,7-Dimethylindole: Similar structure but lacks the benzyloxy groups at the 5 and 6 positions.

Uniqueness:

    5,6-Bis(benzyloxy)-4,7-dimethyl-1H-indole: is unique due to the presence of both benzyloxy and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

97073-53-5

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

4,7-dimethyl-5,6-bis(phenylmethoxy)-1H-indole

InChI

InChI=1S/C24H23NO2/c1-17-21-13-14-25-22(21)18(2)24(27-16-20-11-7-4-8-12-20)23(17)26-15-19-9-5-3-6-10-19/h3-14,25H,15-16H2,1-2H3

InChI Key

WAVCHVOKLORIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC2=C(C(=C1OCC3=CC=CC=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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